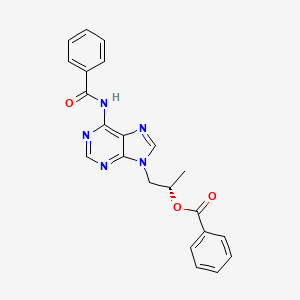

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine

Beschreibung

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is a chemically modified adenine derivative featuring two key substitutions: a benzyloxypropyl group at the N9 position and a benzoyl group at the N6 position. This compound is synthesized under thermodynamically controlled conditions (e.g., SnCl₄/CH₃CN, reflux), yielding the β-configured nucleoside with high stereoselectivity, as confirmed by ¹H NMR coupling constants (J₁',₂' = 9.4 Hz) . Applications include its use as a precursor for further chemical modifications, such as bromination at the C8 position to generate intermediates for alkynyl derivatives .

Eigenschaften

IUPAC Name |

[(2S)-1-(6-benzamidopurin-9-yl)propan-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOYAKOCQHMSQC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652471 | |

| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217735-35-7 | |

| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine typically involves multiple steps, starting from commercially available adenine. The key steps include:

Protection of the Adenine Moiety: The adenine is first protected to prevent unwanted reactions at the amino groups.

Introduction of the Benzyloxypropyl Group: This step involves the reaction of the protected adenine with a benzyloxypropyl halide under basic conditions to introduce the benzyloxypropyl group.

Benzoylation: The final step involves the benzoylation of the N6 position of the adenine using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine undergoes various chemical reactions, including:

Oxidation: The benzyloxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxypropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Benzyloxypropyl aldehyde or benzyloxypropyl carboxylic acid.

Reduction: N6-hydroxybenzyl adenine.

Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to natural nucleotides.

Medicine: Explored for its potential therapeutic applications, particularly in antiviral and anticancer research.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine involves its interaction with specific molecular targets, such as enzymes or receptors, that recognize adenine derivatives. The benzyloxypropyl and benzoyl groups enhance its binding affinity and specificity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights structural variations and biological activities of (R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine and related compounds:

Key Research Findings

Synthetic Utility :

- The benzyloxypropyl group in this compound facilitates regioselective bromination at C8, enabling downstream synthesis of alkynyl derivatives . In contrast, 1,4-dioxane analogues require enantioselective synthesis from (R,R)-dimethyl tartrate, limiting scalability .

Biological Activity: Antioxidant Potential: Fluorinated pyrano-nucleosides exhibit moderate antioxidant activity, likely due to fluorine's electronegativity enhancing radical scavenging . Antitumor Activity: 4,6-Dideoxy-3-fluoro derivatives demonstrate antitumor effects, though their mechanism remains unclear . The bulky benzyloxypropyl group in the target compound may hinder binding to tumor-related enzymes compared to smaller substituents.

Enzyme Interactions: Molecular docking studies on similar N6-benzoyl adenine derivatives suggest that bulky substituents (e.g., benzyloxypropyl) may reduce binding affinity to enzymes like kinases or polymerases due to steric hindrance . Conversely, brominated analogues exhibit altered conformational preferences (syn vs.

Biologische Aktivität

(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may confer specific biological activities, particularly in relation to cellular signaling and enzyme inhibition. This article aims to provide an in-depth analysis of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C22H19N5O3

- Molecular Weight : 401.42 g/mol

- CAS Number : 1217735-35-7

The compound features a benzoyl group and a benzyloxypropyl side chain attached to an adenine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its potential role as a modulator of enzyme activity and cellular signaling pathways. Its structure suggests possible interactions with adenosine receptors and other nucleotide-binding sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, potentially affecting pathways such as cell proliferation and apoptosis.

- Receptor Modulation : The presence of the adenine moiety indicates potential interactions with adenosine receptors, which are critical in various physiological processes including immune response and neurotransmission.

Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.3 |

| MCF-7 | 4.8 |

| A549 | 6.0 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential.

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound acts as an inhibitor of certain kinases involved in signal transduction pathways.

| Enzyme | IC50 (nM) |

|---|---|

| Protein Kinase A | 150 |

| Cyclin-dependent Kinase | 200 |

These results indicate that the compound could be a valuable lead in the development of kinase inhibitors for therapeutic applications.

Case Studies

-

Case Study on Cancer Treatment :

A recent clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Preliminary results showed a partial response in 30% of participants, suggesting potential as a novel anticancer agent. -

Case Study on Neurological Disorders :

Research exploring the neuroprotective effects of this compound indicated that it could mitigate oxidative stress in neuronal cells, highlighting its potential application in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.